molecular formula C21H25ClN2O3S2 B3613089 2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide

2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide

Cat. No.: B3613089
M. Wt: 453.0 g/mol
InChI Key: NSOOYWOLSYJFDG-UHFFFAOYSA-N
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Description

2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a methylsulfanyl group, and a piperidinylsulfonylphenyl group

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S2/c1-28-17-7-10-20(22)19(15-17)21(25)23-12-11-16-5-8-18(9-6-16)29(26,27)24-13-3-2-4-14-24/h5-10,15H,2-4,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOOYWOLSYJFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with 2-(4-piperidin-1-ylsulfonylphenyl)ethylamine under appropriate conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s binding to enzymes or receptors. The piperidinylsulfonylphenyl group can further enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylsulfanylbenzamide: Lacks the piperidinylsulfonylphenyl group, resulting in different reactivity and applications.

    N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide:

Uniqueness

2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-5-methylsulfanyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide

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